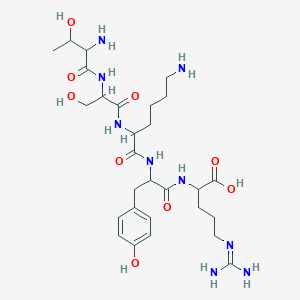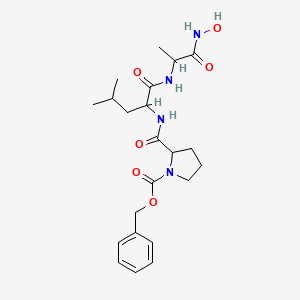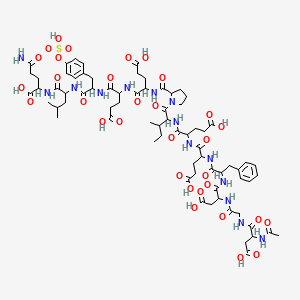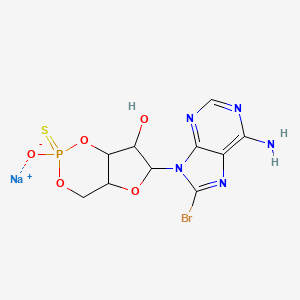
2-Benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is a chiral heterocyclic compound that features a pyrrolidine ring and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyl-substituted hydrazine with a carboxylic acid derivative to form the oxadiazole ring. The pyrrolidine ring is introduced through subsequent reactions involving chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The benzyl and pyrrolidine groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized oxadiazole compounds.
科学研究应用
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and nanomaterials.
作用机制
The mechanism of action of (S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (S)-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one
- (S)-pyrrolidin-2-yl)methyl-phenylcarbamate
- (S)-diphenyl(pyrrolidin-2-yl)methanol
Uniqueness
(S)-2-benzyl-5-(pyrrolidin-2-yl)-1,3,4-oxadiazole is unique due to its combination of a benzyl group, a pyrrolidine ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral recognition studies.
属性
分子式 |
C13H15N3O |
|---|---|
分子量 |
229.28 g/mol |
IUPAC 名称 |
2-benzyl-5-pyrrolidin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C13H15N3O/c1-2-5-10(6-3-1)9-12-15-16-13(17-12)11-7-4-8-14-11/h1-3,5-6,11,14H,4,7-9H2 |
InChI 键 |
HDVKEUGTTJQQPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=NN=C(O2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


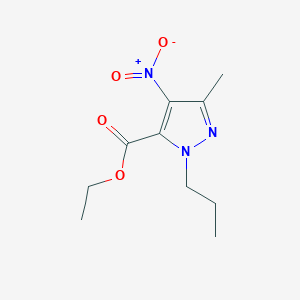

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)
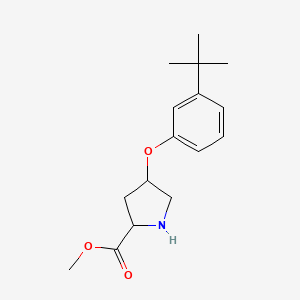
![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)

